
4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
The synthesis of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at temperatures ranging from 90-100°C . Another method includes the cyclocondensation of hydrazine with carbonyl compounds, followed by formylation under Vilsmeyer conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Análisis De Reacciones Químicas
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium dichromate (K2Cr2O7) to form oxadiazole derivatives.
Reduction: Reduction reactions can be performed using Raney-nickel alloy and formic acid.
Common reagents used in these reactions include phosphorus oxychloride, potassium dichromate, and hydrazine. The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
These compounds share a similar pyrazole core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-methyl-1-phenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-7-13(12-11(9)8-14)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
YGUPQCMLIQEQES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
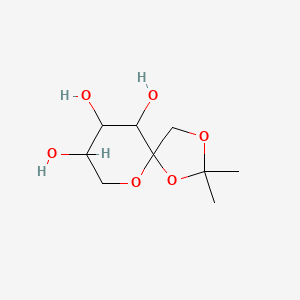
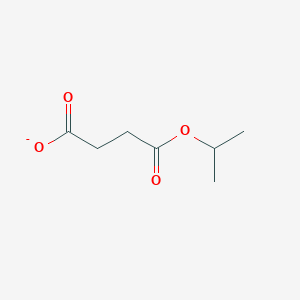

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
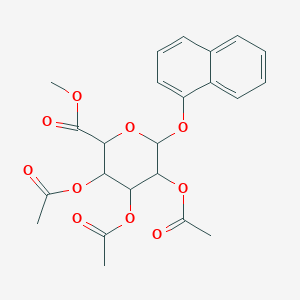
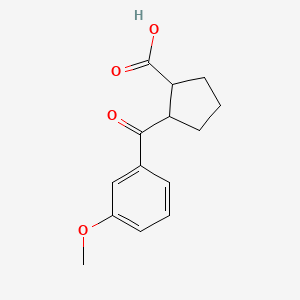
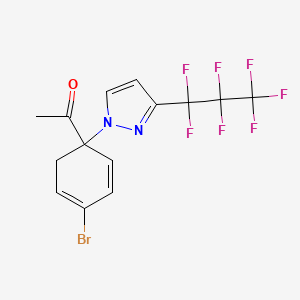
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)


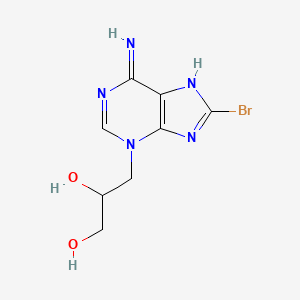
![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
